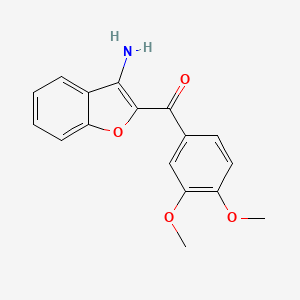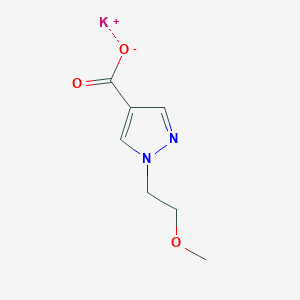
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the family of pyridinecarboxamides and has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Complexation and Coordination Chemistry
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide and its derivatives have significant applications in complexation and coordination chemistry. These compounds serve as ligands to form complexes with metals such as copper(II), showcasing a variety of nuclearities and geometries. For instance, the synthesis and characterization of new pyridine carboxamide ligands have led to the formation of mono-, di-, tri-, and tetranuclear copper complexes, which were analyzed through crystallographic studies revealing extensive intramolecular hydrogen bonding interactions (Jain et al., 2004).
Polymeric Materials
These compounds are also pivotal in the development of new polymeric materials. They have been utilized in the synthesis of novel polyamides and polyimides featuring high thermal stability, optical transparency, and excellent mechanical properties. The incorporation of pyridine and carboxamide motifs into the polymer backbone enhances the material's performance, making them suitable for advanced applications (Xie et al., 2022).
Anion Recognition and Supramolecular Chemistry
Furthermore, derivatives of this compound have been explored in anion recognition and supramolecular chemistry. Dicationic derivatives, for example, have shown high affinity and selectivity for anions like chloride in acetonitrile, indicating potential applications in selective anion sensing and separation processes (Dorazco‐González et al., 2010).
Coordination Polymers
The flexibility and functional adaptability of such compounds allow for the structural direction of distinct layered coordination polymers with metals like copper(II), contributing to the diverse field of coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Chen et al., 2008).
Propiedades
IUPAC Name |
2-N,6-N-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O2/c21-12-1-5-14(6-2-12)26-18(29)16-9-11(20(23,24)25)10-17(28-16)19(30)27-15-7-3-13(22)4-8-15/h1-10H,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBLBEKYZUYYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)


![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)
![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)
